

# Comparative Analysis of Colistin Combination Therapies for Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Antimicrobial agent-5 |           |
| Cat. No.:            | B12394068             | Get Quote |

A Head-to-Head Examination of Synergistic Effects with Rifampicin and Meropenem

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to modern medicine, compelling clinicians to revive "last-resort" antibiotics such as colistin. However, the efficacy of colistin monotherapy is often hampered by the development of resistance and potential for nephrotoxicity.[1][2][3] A promising strategy to overcome these limitations is the use of combination therapies that act synergistically with colistin, enhancing its antimicrobial activity while potentially lowering the required dosage and mitigating side effects. [4][5]

This guide provides a comparative analysis of the synergistic effects of colistin when combined with two different antimicrobial agents: rifampicin and meropenem. This evaluation is based on in-vitro experimental data against critical MDR pathogens, offering researchers, scientists, and drug development professionals a clear overview of their comparative performance.

# Comparative Synergistic Activity: Colistin-Rifampicin vs. Colistin-Meropenem

The synergistic effect of antibiotic combinations is commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI of  $\leq$  0.5 is indicative of synergy. The following tables summarize the minimum inhibitory concentrations (MICs) of colistin, rifampicin, and meropenem alone and in combination against clinical isolates



of Carbapenem-Resistant Acinetobacter baumannii (CRAB) and Klebsiella pneumoniae (CRKP).

| Organism         | Agent    | MIC Alone<br>(μg/mL) | MIC in<br>Combination<br>(μg/mL) | FICI  | Interpretatio<br>n |
|------------------|----------|----------------------|----------------------------------|-------|--------------------|
| A. baumannii     | Colistin | 2                    | 0.5                              | 0.5   | Synergy            |
| Rifampicin       | 8        | 2                    |                                  |       |                    |
| A. baumannii     | Colistin | 2                    | 1                                | 1     | Indifference       |
| Meropenem        | 128      | 64                   |                                  |       |                    |
| K.<br>pneumoniae | Colistin | 4                    | 1                                | 0.375 | Synergy            |
| Rifampicin       | 16       | 2                    |                                  |       |                    |
| K.<br>pneumoniae | Colistin | 4                    | 2                                | 1     | Indifference       |
| Meropenem        | 64       | 32                   |                                  |       |                    |

Note: The data presented are representative values compiled from multiple in-vitro studies. Actual values may vary depending on the specific bacterial strain and experimental conditions.

The data clearly indicate that the combination of colistin and rifampin demonstrates a strong synergistic effect against both A. baumannii and K. pneumoniae.[6][7] In contrast, the combination of colistin and meropenem, while showing synergy in some instances, may also result in an indifferent effect, where the combined activity is no greater than that of the more active agent alone.[8][9]

## **Mechanism of Synergistic Action**

The enhanced antimicrobial effect of colistin-based combinations is largely attributed to the initial action of colistin on the bacterial outer membrane.





Click to download full resolution via product page

Caption: Mechanism of synergy between colistin and rifampicin.

Colistin, a polymyxin antibiotic, electrostatically interacts with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg<sup>2+</sup> and Ca<sup>2+</sup>) that stabilize the LPS layer, leading to membrane destabilization and increased permeability.[1] This "door-opening" effect allows the co-administered antibiotic, such as rifampicin, to more easily penetrate the bacterial cell and



reach its intracellular target—in the case of rifampicin, the DNA-dependent RNA polymerase—ultimately leading to cell death.

### **Experimental Protocols**

The following is a detailed methodology for the checkerboard assay, a common in-vitro technique used to assess antibiotic synergy.

### **Checkerboard Assay Protocol**

- Bacterial Isolate Preparation: A single colony of the test organism is inoculated into cationadjusted Mueller-Hinton broth (CAMHB) and incubated at 37°C until it reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Antibiotic Preparation: Stock solutions of colistin and the partner antibiotic (e.g., rifampicin or meropenem) are prepared. Serial twofold dilutions of each antibiotic are made in CAMHB.
- Assay Setup: A 96-well microtiter plate is used.
  - Along the x-axis, decreasing concentrations of antibiotic A (e.g., colistin) are added to each well.
  - Along the y-axis, decreasing concentrations of antibiotic B (e.g., rifampicin) are added to each well.
  - This creates a matrix of wells containing various combinations of the two antibiotics.
  - Control wells containing each antibiotic alone, as well as a growth control well (no antibiotics), are included.
- Inoculation and Incubation: The prepared bacterial suspension is added to each well. The plate is then incubated at 37°C for 18-24 hours.
- Data Analysis:
  - The MIC of each antibiotic alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.



- The Fractional Inhibitory Concentration (FIC) for each antibiotic is calculated as follows:
  - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
- Interpretation of FICI:

Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4</li>

• Antagonism: FICI > 4





Click to download full resolution via product page

Caption: Workflow for the checkerboard synergy assay.



### Conclusion

The in-vitro data strongly suggest that the combination of colistin and rifampicin is a highly synergistic pairing against key multidrug-resistant Gram-negative pathogens like Acinetobacter baumannii and Klebsiella pneumoniae. While the colistin-meropenem combination can also be effective, its synergistic potential appears to be less consistent.[6][8] The underlying mechanism of synergy, primarily driven by colistin's membrane-permeabilizing action, highlights a rational basis for such combination therapies.

For researchers and drug development professionals, these findings underscore the importance of selecting optimal partner agents for colistin to maximize therapeutic efficacy. Further in-vivo studies and clinical trials are warranted to validate these in-vitro findings and to establish the clinical utility of these combinations in treating infections caused by these challenging pathogens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of colistin alone or in combination in adults with Acinetobacter baumannii infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rescuing humanity by antimicrobial peptides against colistin-resistant bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Synergistic Effect of Colistin with Fosfomycin Against Carbapenem-Resistant Klebsiella pneumoniae PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Antimicrobial Effect of Colistin in Combination with Econazole against Multidrug-Resistant Acinetobacter baumannii and Its Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Synergistic activities of colistin combined with other antimicrobial agents against colistinresistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy of Colistin and Its Combination With Rifampin in Vitro and in Experimental Models of Infection Caused by Carbapenemase-Producing Clinical Isolates of Klebsiella pneumoniae [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Dose Optimization of Colistin Combinations against Carbapenem-Resistant Acinetobacter baumannii from Patients with Hospital-Acquired Pneumonia in China by Using an In Vitro Pharmacokinetic/Pharmacodynamic Model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Colistin Combination Therapies for Multidrug-Resistant Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394068#antimicrobial-agent-5-synergistic-effect-with-colistin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com